molecular formula C21H23N3O4S2 B4576322 methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B4576322
M. Wt: 445.6 g/mol
InChI Key: STVBYSNBHPNHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.11299857 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Pharmacological Potential

Synthesis of Thiophene Derivatives

Studies have demonstrated methods for synthesizing various thiophene derivatives, including those with morpholine components, which are critical for developing pharmacologically active compounds. For instance, research has shown the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into derivatives with potential pharmacological activities through bromination and subsequent reactions with thiourea or substituted thioureas to produce thiouronium bromides, and with amines such as diethylamine, morpholine, or pyrrolidine to yield tertiary amines (Chapman et al., 1971).

Cytotoxic Agents

Novel thiophene and benzothiophene derivatives have been synthesized and evaluated for their anti-cancer properties, showing that certain compounds exhibited significant activity against tumor cell lines. This indicates the potential of thiophene derivatives as cytotoxic agents (Mohareb et al., 2016).

Chemical Structure and Reactivity

Crystal Structure Analysis

The crystal structure of related thiophene compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been studied to understand their molecular configuration, showcasing the importance of intra- and intermolecular hydrogen bonds in stabilizing the crystal structure and potentially influencing the reactivity and interaction of these compounds (Vasu et al., 2004).

Chemical Reactivity and Applications

The exploration of thiophene derivatives extends to their reactivity with various reagents, offering routes to synthesize a wide range of compounds with diverse biological and chemical properties. For example, the reaction of thiophene derivatives with primary and secondary amines, as well as with other nucleophiles, has been investigated to produce compounds with potential applications in medicinal chemistry and materials science (Khusainova et al., 2005).

Properties

IUPAC Name

methyl 2-[[4-(morpholine-4-carbonyl)phenyl]carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-27-20(26)17-15-3-2-4-16(15)30-18(17)23-21(29)22-14-7-5-13(6-8-14)19(25)24-9-11-28-12-10-24/h5-8H,2-4,9-12H2,1H3,(H2,22,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVBYSNBHPNHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=S)NC3=CC=C(C=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 6
methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.